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molecular formula C8H5F3O2 B1593059 2-Hydroxy-4-(trifluoromethyl)benzaldehyde CAS No. 58914-34-4

2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B1593059
M. Wt: 190.12 g/mol
InChI Key: YHYNJGHMBMXAFB-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

Using 2-hydroxy-4-(trifluoromethyl)benzaldehyde and propyl iodide, 2-propoxy-4-(trifluoromethyl)benzaldehyde was obtained in the same method as in Production Example 283a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:14](I)[CH2:15][CH3:16]>>[CH2:14]([O:1][C:2]1[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=C(C=O)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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